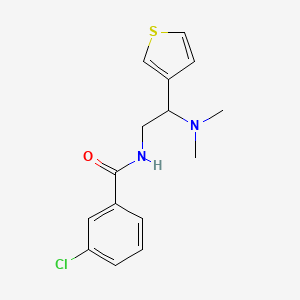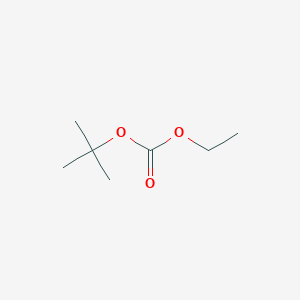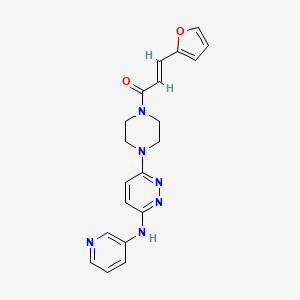
2-Methoxy-2-pyridin-3-ylacetic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-2-pyridin-3-ylacetic acid;hydrochloride is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound has garnered attention due to its potential biological and industrial applications. It is characterized by the presence of a methoxy group (-OCH₃) and a pyridin-3-yl group attached to the acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-2-pyridin-3-ylacetic acid;hydrochloride typically involves the following steps:
Starting Material: Pyridine-3-carboxylic acid (nicotinic acid) is used as the starting material.
Methylation: The carboxylic acid group is methylated using methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form 2-methoxy-2-pyridin-3-ylacetic acid.
Hydrochloride Formation: The resulting acid is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-2-pyridin-3-ylacetic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the pyridine ring to more oxidized forms, such as pyridine-N-oxide.
Reduction: Reduction reactions can reduce the pyridine ring, although this is less common.
Substitution: Substitution reactions can occur at the methoxy group or the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Pyridine-N-oxide derivatives.
Reduction Products: Reduced pyridine derivatives.
Substitution Products: Various substituted pyridine and methoxy derivatives.
Scientific Research Applications
2-Methoxy-2-pyridin-3-ylacetic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and modulation of biological pathways.
Medicine: It has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals targeting various diseases.
Industry: Its derivatives are used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Methoxy-2-pyridin-3-ylacetic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
2-Methoxy-2-pyridin-3-ylacetic acid;hydrochloride is similar to other pyridine derivatives, such as nicotinic acid and its derivatives. its unique methoxy group and specific substitution pattern distinguish it from these compounds. Other similar compounds include:
Nicotinic acid (pyridine-3-carboxylic acid)
3-Methoxy-2-pyridin-3-ylacetic acid
2-Methoxy-3-pyridin-2-ylacetic acid
These compounds share structural similarities but differ in their functional groups and substitution patterns, leading to different chemical and biological properties.
Properties
IUPAC Name |
2-methoxy-2-pyridin-3-ylacetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c1-12-7(8(10)11)6-3-2-4-9-5-6;/h2-5,7H,1H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSZXOPPNHOEPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CN=CC=C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
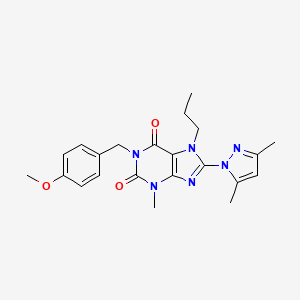

![5-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-sulfonamide](/img/structure/B2822328.png)
![2-{(E)-[(2,4-dichlorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2822329.png)
![1'-(2-chlorobenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2822331.png)

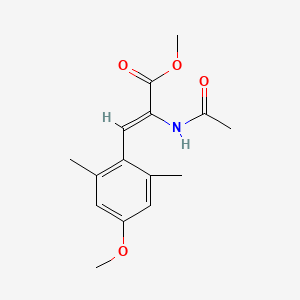
![5-cyclopropyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B2822335.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2822341.png)
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B2822342.png)
